(S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one chemical properties
(S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one chemical properties
An In-depth Technical Guide to (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one: Properties, Synthesis, and Applications
Abstract
(S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one is a chiral spirocyclic γ-lactone that represents a valuable building block in modern synthetic and medicinal chemistry. Spirocyclic scaffolds are of increasing interest in drug discovery due to their inherent three-dimensional nature, which allows for precise spatial projection of functional groups and can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2][3] This guide provides a comprehensive technical overview of the chemical properties, stereocontrolled synthesis, and potential applications of (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one. We will delve into its anticipated spectroscopic signature, propose a robust synthetic protocol based on established enantioselective methodologies, and discuss its utility as a chiral intermediate for drug development professionals.
Introduction: The Value of Spirocyclic Scaffolds
In the landscape of drug discovery, there is a continuous drive to move beyond flat, aromatic structures towards more complex, three-dimensional molecules.[4] Spirocycles, which are ring systems fused at a single atom, offer a unique and powerful solution.[1] This structural motif imparts a rigid conformational constraint, which can be highly advantageous for optimizing ligand-target interactions.[3][5] The defined three-dimensionality of spirocycles allows for the exploration of chemical space in a way that more flexible or planar molecules cannot, often leading to enhanced biological activity and selectivity.[4][6]
The α-spiro-γ-lactone core, as seen in (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one, is a particularly important structural motif found in a variety of biologically active natural products and pharmaceuticals.[7][8] The combination of a chiral hydroxyl group and a reactive lactone moiety within a rigid spirocyclic framework makes this compound an attractive starting point for the synthesis of more complex, high-value molecules.
Caption: Key features and applications of the target molecule.
Molecular Structure and Core Properties
While extensive experimental data for this specific molecule is not widely available in public literature, its core properties can be reliably predicted based on its structure and data from closely related analogues.
Identity and Calculated Properties
| Property | Value |
| IUPAC Name | (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one |
| Molecular Formula | C₈H₁₂O₃ |
| Molecular Weight | 156.18 g/mol |
| CAS Number | Not available |
| Canonical SMILES | C1CC[C@]2(C1)C(C(=O)O2)O |
Stereochemistry: The Foundation of Selectivity
The molecule possesses two key stereochemical features:
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The Spirocyclic Center (C5): This is a quaternary, all-carbon stereocenter that defines the rigid three-dimensional orientation of the two five-membered rings.
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The Hydroxylated Carbon (C4): The specified (S) configuration at this center is crucial. In drug development, precise stereochemistry is paramount as enantiomers often exhibit vastly different pharmacological and toxicological profiles. The defined stereochemistry of this building block allows for the stereocontrolled synthesis of downstream targets.
Predicted Physicochemical Properties
The functional groups present—a hydroxyl group (H-bond donor and acceptor), a lactone ester (H-bond acceptor), and an aliphatic carbocyclic ring—dictate its physicochemical behavior.
| Parameter | Predicted Value | Rationale / Implication |
| logP (Octanol/Water) | ~0.5 - 1.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~57.5 Ų | Suggests good potential for oral bioavailability and cell permeability. |
| pKa (Hydroxyl Proton) | ~13 - 15 | The hydroxyl group is weakly acidic, typical for a secondary alcohol. It can be deprotonated with a strong base for further functionalization. |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, Ethyl Acetate, DCM). Sparingly soluble in water. | The presence of polar groups enhances solubility in organic media commonly used for synthesis. |
| Stability | The lactone ring is susceptible to hydrolysis under strong basic or acidic conditions. | Reactions should be conducted under neutral or mildly acidic/basic conditions to preserve the core structure. |
Anticipated Spectroscopic Characterization
For any new compound, unambiguous structural confirmation is essential. The following spectroscopic signatures are predicted for (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one. This analysis is critical for researchers to confirm the identity and purity of their synthesized material.
¹H NMR Spectroscopy (in CDCl₃, ~400 MHz)
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δ 4.5-4.8 ppm (d, 1H): Proton on the hydroxyl-bearing carbon (H-4). Its coupling to H-5 would be observed.
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δ 2.5-2.8 ppm (m, 1H): Proton at the bridgehead (H-5). Expected to be a multiplet due to coupling with H-4 and adjacent CH₂ protons.
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δ 1.6-2.2 ppm (m, 8H): A complex multiplet region corresponding to the four diastereotopic CH₂ groups of the cyclopentane ring.
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δ 2.0-3.5 ppm (br s, 1H): The hydroxyl proton (O-H). This signal is often broad and its chemical shift is concentration-dependent. It will disappear upon a D₂O shake, a key validation step.
¹³C NMR Spectroscopy (in CDCl₃, ~100 MHz)
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δ 175-180 ppm: Lactone carbonyl carbon (C-3).
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δ 90-95 ppm: Spirocyclic quaternary carbon (C-5). This downfield shift is characteristic of a carbon atom attached to two oxygen atoms in related spiroketal systems, though here it is a true spiro-carbon adjacent to a lactone.
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δ 70-75 ppm: Carbon bearing the hydroxyl group (C-4).
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δ 45-50 ppm: Bridgehead carbon (C-1).
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δ 25-40 ppm: Four signals corresponding to the carbons of the cyclopentane ring.
Infrared (IR) Spectroscopy
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~3400 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group.
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~1770 cm⁻¹ (strong): C=O stretching vibration, characteristic of a five-membered ring lactone (γ-lactone). The ring strain shifts this frequency higher than that of an open-chain ester.
High-Resolution Mass Spectrometry (HRMS)
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[M+H]⁺: Expected at m/z 157.0814 (Calculated for C₈H₁₃O₃⁺).
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[M+Na]⁺: Expected at m/z 179.0633 (Calculated for C₈H₁₂O₃Na⁺).
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Key Fragmentation: Loss of water (-18 Da) from the molecular ion is a likely fragmentation pathway.
Enantioselective Synthesis Strategy
Achieving high enantioselectivity is the central challenge in synthesizing chiral molecules. An efficient approach to γ-chiral α-spiro-γ-lactones involves a catalyst-controlled asymmetric halolactonization.[7][8] This strategy offers excellent stereocontrol and utilizes readily available starting materials.
Retrosynthetic Analysis & Proposed Route
The target molecule can be synthesized from a corresponding α-allyl cyclopentane carboxylic acid via an intramolecular cyclization. The key step is the stereoselective introduction of the hydroxyl group and formation of the lactone ring. A bromolactonization followed by displacement of the bromide is a robust method.[8]
Caption: Proposed workflow for the enantioselective synthesis.
Detailed Experimental Protocol
This protocol is adapted from established methods for asymmetric bromolactonization.[7][8]
Step 1: Asymmetric Bromolactonization
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Reactor Setup: To a flame-dried, argon-purged round-bottom flask, add 1-allylcyclopentane-1-carboxylic acid (1.0 eq) and the chiral bifunctional sulfide catalyst (e.g., a BINOL-derived catalyst, 0.1 eq).
-
Solvent Addition: Dissolve the solids in a suitable anhydrous solvent, such as toluene or dichloromethane (DCM), at room temperature.
-
Cooling: Cool the reaction mixture to the optimized temperature for enantioselectivity (typically between -20 °C and 0 °C). The choice of temperature is critical; lower temperatures generally favor higher enantiomeric excess (ee) but may slow the reaction rate.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 30 minutes. The slow addition helps to control the reaction exotherm and minimize side reactions.
-
Reaction Monitoring: Stir the reaction at the cooled temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining NBS. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product, (S)-4-(bromomethyl)-2-oxaspiro[4.4]nonan-3-one, by flash column chromatography on silica gel.
Step 2: Conversion to the Hydroxylactone
-
Hydrolysis: Dissolve the purified bromolactone intermediate (1.0 eq) in a mixture of a polar solvent like acetone or THF and water.
-
Base Addition: Add a mild base, such as sodium bicarbonate (NaHCO₃) (1.5 eq), to facilitate the Sₙ2 displacement of the bromide by hydroxide. Using a mild base is crucial to prevent hydrolysis of the lactone ring itself.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) until the starting material is consumed (monitor by TLC).
-
Workup: Remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Final Purification: Purify the final product, (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one, by flash column chromatography to yield the pure compound.
Applications in Drug Discovery
The unique structural features of (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one make it a highly valuable intermediate for medicinal chemists.
-
Scaffold for Lead Optimization: The rigid spirocyclic core fixes the relative orientation of substituents, which is a powerful strategy for improving binding affinity and selectivity for a biological target.[3][9] By functionalizing the hydroxyl group or opening the lactone ring, a library of analogues can be generated for structure-activity relationship (SAR) studies.
-
Introduction of sp³-Character: Increasing the fraction of sp³-hybridized carbons in drug candidates is a well-established strategy to improve physicochemical properties, such as solubility, and reduce metabolic liability.[1][4] This spirocycle is an excellent tool for introducing this desired sp³-rich character.
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Chiral Intermediate: As a stereochemically pure building block, it allows for the construction of complex enantiopure molecules, avoiding the need for costly chiral separations at later stages of a synthesis campaign.[10] The hydroxyl and lactone functionalities serve as versatile handles for further synthetic transformations.
Conclusion
(S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one is more than just a chemical structure; it is a strategic tool for the modern medicinal chemist. Its well-defined three-dimensional architecture, conferred by the spirocyclic core, provides a robust platform for designing novel therapeutics with potentially superior properties. The anticipated chemical and spectroscopic characteristics, combined with a viable and highly stereocontrolled synthetic route, underscore its utility. As the demand for structurally diverse and sp³-rich drug candidates continues to grow, the importance of chiral building blocks like this spiro-lactone will undoubtedly increase, paving the way for the next generation of innovative medicines.
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- Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. PMC. (2024).
- A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery. Benchchem.
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